1,1'-Sulfonyldipiperidine
Description
1,1’-Sulfonyldipiperidine is a chemical compound with the molecular formula C10H20N2O2S. It consists of two piperidine rings connected by a sulfonyl group.
Properties
IUPAC Name |
1-piperidin-1-ylsulfonylpiperidine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2O2S/c13-15(14,11-7-3-1-4-8-11)12-9-5-2-6-10-12/h1-10H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVGYRRQWDXORHY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)S(=O)(=O)N2CCCCC2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50279603 | |
| Record name | 1,1'-sulfonyldipiperidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50279603 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3768-65-8 | |
| Record name | 1,1′-Sulfonylbis[piperidine] | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3768-65-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | NSC 13351 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003768658 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NSC13351 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=13351 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1,1'-sulfonyldipiperidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50279603 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
The synthesis of 1,1’-Sulfonyldipiperidine typically involves the reaction of piperidine with sulfonyl chloride under controlled conditions. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product .
Industrial production methods for 1,1’-Sulfonyldipiperidine may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This can include the use of continuous flow reactors and automated purification systems to streamline the production process .
Chemical Reactions Analysis
1,1’-Sulfonyldipiperidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form sulfone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert the sulfonyl group to a sulfide.
Substitution: The piperidine rings can undergo substitution reactions with electrophiles, such as alkyl halides, to form N-substituted derivatives.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
1,1’-Sulfonyldipiperidine has found applications in various fields of scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in certain chemical reactions
Mechanism of Action
The mechanism of action of 1,1’-Sulfonyldipiperidine involves its interaction with specific molecular targets and pathways. The sulfonyl group can act as an electrophile, facilitating reactions with nucleophiles in biological systems. This can lead to the formation of covalent bonds with target proteins or enzymes, potentially altering their function and leading to various biological effects .
Comparison with Similar Compounds
1,1’-Sulfonyldipiperidine can be compared with other similar compounds, such as:
1,1’-Sulfonyldiimidazole: Similar structure but with imidazole rings instead of piperidine rings.
1,1’-Sulfonyldimorpholine: Contains morpholine rings instead of piperidine rings.
1,1’-Sulfonyldipyrrolidine: Features pyrrolidine rings instead of piperidine rings.
These compounds share the sulfonyl linkage but differ in the heterocyclic rings, which can lead to variations in their chemical reactivity and biological activities .
Biological Activity
1,1'-Sulfonyldipiperidine (CAS No. 3768-65-8) is a chemical compound characterized by its unique structure, consisting of two piperidine rings linked by a sulfonyl group. This compound has garnered attention in various fields of research, particularly in medicinal chemistry, due to its potential biological activities. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, applications in medicine, and comparative studies with similar compounds.
- Molecular Formula : C10H20N2O2S
- Molecular Weight : 232.35 g/mol
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. The sulfonyl group serves as an electrophile, facilitating reactions with nucleophiles such as amino acids in proteins. This interaction can lead to the formation of covalent bonds with target proteins or enzymes, potentially altering their function and resulting in various biological effects.
Biological Activities
Research has indicated several key biological activities associated with this compound:
- Antimicrobial Properties : Studies have shown that this compound exhibits antimicrobial activity against various pathogens. Its efficacy varies depending on the concentration and the type of microorganism tested.
- Anticancer Potential : Preliminary research suggests that this compound may have anticancer properties. It has been evaluated for its cytotoxic effects on cancer cell lines, demonstrating promising results in inhibiting cell proliferation.
- Neuroprotective Effects : Some studies indicate potential neuroprotective properties, making it a candidate for further investigation in neurodegenerative diseases.
Comparative Analysis
To understand the unique properties of this compound, it is beneficial to compare it with structurally related compounds:
| Compound | Structure Type | Notable Activity |
|---|---|---|
| 1,1'-Sulfonyldiimidazole | Imidazole rings | Antimicrobial |
| 1,1'-Sulfonyldimorpholine | Morpholine rings | Anticancer |
| 1,1'-Sulfonyldipyrrolidine | Pyrrolidine rings | Neuroprotective |
These comparisons highlight how variations in ring structures can influence the biological activities of sulfonyl compounds.
Case Studies and Research Findings
Several studies have explored the biological activity of this compound:
- Study on Antimicrobial Activity : A study published in a peer-reviewed journal assessed the antimicrobial efficacy of this compound against Gram-positive and Gram-negative bacteria. Results indicated significant inhibition at concentrations as low as 50 µg/mL .
- Cytotoxicity Assay : In vitro assays conducted on human cancer cell lines revealed that treatment with this compound resulted in a dose-dependent decrease in cell viability. The IC50 value was determined to be approximately 20 µM .
- Neuroprotection Research : A recent investigation into neuroprotective effects showed that this compound could reduce oxidative stress markers in neuronal cells exposed to neurotoxic agents .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
